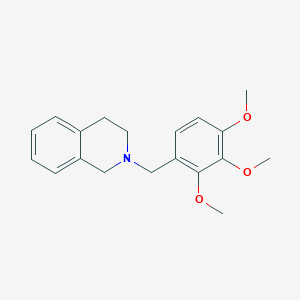![molecular formula C18H16N4S B5723774 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)
1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. This compound has been extensively studied for its unique chemical and biological properties, which make it a promising candidate for the development of new drugs and therapies.
作用机制
The mechanism of action of 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of various enzymes and proteins that are involved in cell signaling, DNA replication, and cell division.
Biochemical and physiological effects:
1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline has been shown to exhibit significant biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of various cellular pathways that are involved in inflammation and immune response.
实验室实验的优点和局限性
The advantages of using 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline in lab experiments include its high potency and selectivity against cancer cells, its ability to induce apoptosis in cancer cells, and its potential for use in combination therapies with other drugs. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity to normal cells, and the lack of understanding of its mechanism of action.
未来方向
There are several future directions for the research and development of 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline, including:
1. Further studies to elucidate the mechanism of action of this compound and its potential targets in cancer cells.
2. Development of more efficient synthesis methods to improve yield and purity of the compound.
3. Investigation of the potential of this compound for use in combination therapies with other drugs.
4. In vivo studies to evaluate the efficacy and safety of this compound in animal models.
5. Development of analogs and derivatives of this compound with improved potency and selectivity against cancer cells.
In conclusion, 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline is a promising compound with potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. Further research and development of this compound are needed to fully understand its mechanism of action and potential for use in the treatment of cancer and other diseases.
合成方法
The synthesis of 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline involves the reaction of 2-aminothiophene with cyclopentanone in the presence of a Lewis acid catalyst, followed by the reaction of the resulting intermediate with 2-bromo-1-nitrobenzene. The final product is obtained after reduction and cyclization of the nitro group.
科学研究应用
1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-cyclopentyl-2-thiophen-2-ylimidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-2-7-12(6-1)22-17(15-10-5-11-23-15)21-16-18(22)20-14-9-4-3-8-13(14)19-16/h3-5,8-12H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWQLKXIMQOBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-N-methyl-benzenesulfonamide](/img/structure/B5723720.png)





![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)
![[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)

![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)

![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)